2-[5-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine
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Overview
Description
2-[5-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine is a complex organic compound that features a unique combination of structural motifs This compound is characterized by the presence of a benzopyran moiety, a pyrrolopyrrole core, and a methoxypyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine typically involves multi-step organic reactions The initial step often includes the formation of the benzopyran moiety through cyclization reactionsCommon reagents used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the benzopyran or pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-[5-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[5-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine involves its interaction with specific molecular targets. The benzopyran moiety may interact with enzymes or receptors, modulating their activity. The pyrrolopyrrole core can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity. The methoxypyrimidine group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-: This compound shares the benzopyran core but lacks the pyrrolopyrrole and methoxypyrimidine groups.
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Similar to the previous compound but with additional methyl groups.
Hydrocoumarin: Contains a benzopyran structure but differs in its functional groups and overall reactivity.
Uniqueness
2-[5-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine is unique due to its combination of structural motifs, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N4O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C21H24N4O3/c1-27-19-6-7-22-21(23-19)25-11-16-9-24(10-17(16)12-25)20(26)15-8-14-4-2-3-5-18(14)28-13-15/h2-7,15-17H,8-13H2,1H3 |
InChI Key |
XDKJACWTSYNDTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4CC5=CC=CC=C5OC4 |
Origin of Product |
United States |
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